1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone

Catalog No.
S14183002
CAS No.
M.F
C18H17N3O
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridaz...

Product Name

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone

IUPAC Name

1-[6-(2,5-dimethylpyrrol-1-yl)-3-phenylpyridazin-4-yl]ethanone

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C18H17N3O/c1-12-9-10-13(2)21(12)17-11-16(14(3)22)18(20-19-17)15-7-5-4-6-8-15/h4-11H,1-3H3

InChI Key

LUZAYYZARCYRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NN=C(C(=C2)C(=O)C)C3=CC=CC=C3)C

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrrol ring and a phenylpyridazine moiety. The molecular formula for this compound is C16H18N2OC_{16}H_{18}N_{2}O, and it has a molecular weight of approximately 270.33 g/mol. The compound features a ketone functional group attached to an ethanone backbone, which is significant in various

Due to the presence of reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The ketone can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
  • Condensation Reactions: The compound can react with amines or alcohols to form imines or ethers, respectively.
  • Reduction Reactions: The ketone group may be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered chemical properties.

Research indicates that compounds containing the pyrrol and phenylpyridazine structures possess significant biological activities, including:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Compounds similar to 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone exhibit antimicrobial effects against various bacterial strains.
  • Neuroprotective Effects: Certain studies suggest that pyrrol derivatives may protect neuronal cells from oxidative stress.

The specific biological activity of this compound requires further investigation through pharmacological studies.

The synthesis of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone can be achieved through several methods:

  • Multi-step Synthesis:
    • Start with 2,5-dimethylpyrrole as a precursor.
    • React it with appropriate phenylpyridazine derivatives under controlled conditions to form the desired product.
    • Use standard organic synthesis techniques such as refluxing and purification via chromatography.
  • One-pot Reactions:
    • Employing one-pot synthetic strategies can simplify the process, combining multiple reactants in a single reaction vessel to yield the final product efficiently.
  • Catalytic Methods:
    • Utilizing catalysts such as palladium or nickel complexes can enhance reaction rates and yields during the synthesis.

The applications of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone are diverse:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer and infectious diseases.
  • Material Science: Potential use in developing new materials with specific optical or electronic properties.
  • Agricultural Chemistry: Investigated for use as an agrochemical due to its antimicrobial properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically focus on:

  • Protein Binding Affinity: Evaluating how well the compound binds to target proteins can inform its potential therapeutic uses.
  • Metabolic Stability: Assessing how the compound is metabolized by enzymes in the liver can predict its pharmacokinetics.
  • Synergistic Effects: Investigating interactions with other drugs to determine if they enhance or inhibit each other's effects.

Several compounds share structural similarities with 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Properties
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridineContains dimethylpyrrole and phenylpyridineAntimicrobialExhibits selective toxicity towards certain bacteria
2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-Thienyl]-6-[4-Methylphenylsulfonyl]pyrazolo[1,5-A]pyrimidin-7-AmineIncludes thienyl and pyrazolo structuresAntitumorPotentially more potent against specific cancer cell lines
N,N-Bis(2,5-dimethylpyrrol)oxalamideFeatures amide linkagesNeuroprotectiveShows promise in neurodegenerative disease models

These compounds demonstrate varying degrees of biological activity and structural complexity, making them valuable for further research and development in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

291.137162174 g/mol

Monoisotopic Mass

291.137162174 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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